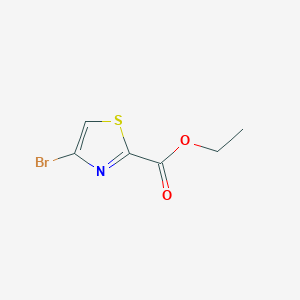

Ethyl 4-bromothiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRQYWHXWNRQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677795 | |

| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959755-96-5 | |

| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-bromothiazole-2-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 4-bromothiazole-2-carboxylate: Properties, Reactivity, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the thiazole core, and the strategic placement of reactive functional groups—a C4-bromo substituent and a C2-ethyl ester—render it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signatures, and key synthetic transformations. We delve into the mechanistic underpinnings of its reactivity, particularly in palladium-catalyzed cross-coupling reactions and ester modifications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical applications for the synthesis of pharmacologically active agents.

Introduction: The Strategic Value of a Heterocyclic Intermediate

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals, including Vitamin B1 (Thiamine) and numerous approved drugs.[1][2] this compound emerges as a highly valuable derivative within this class. The molecule is ingeniously functionalized for sequential, selective chemical modifications. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Concurrently, the ethyl ester at the C2 position can be readily converted into other functional groups such as amides, carboxylic acids, or alcohols, further expanding its synthetic utility.[1] This dual reactivity makes it an essential intermediate in the development of novel antiviral, anticancer, antimicrobial, and anti-inflammatory agents, as well as in the agrochemical sector.[2][3] This guide will serve as a technical resource, exploring the core attributes of this compound and empowering chemists to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 100367-77-9 | [4][5] |

| Molecular Formula | C₆H₆BrNO₂S | [5][6] |

| Molecular Weight | 236.09 g/mol | [5] |

| Appearance | White to light orange or yellow powder | [4][7][8] |

| Melting Point | 66-72 °C | [7][8] |

| Boiling Point | 154 °C / 13 mmHg | [8] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, Ethyl Acetate. | Inferred from reaction conditions |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture and light. | [8][9] |

| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [5][10] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is simple and diagnostic. It will exhibit a characteristic triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.4 ppm and a corresponding quartet for the methylene protons (-CH₂-) around δ 4.4 ppm. A singlet for the lone proton on the thiazole ring (H5) is expected to appear further downfield, typically above δ 8.0 ppm, due to the deshielding effect of the heterocyclic ring and adjacent electron-withdrawing groups.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester at ~160 ppm, the two aromatic carbons of the thiazole ring (C4-Br and C5-H) in the ~115-150 ppm region, the C2 carbon attached to the ester, the methylene carbon of the ethyl group at ~62 ppm, and the methyl carbon at ~14 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. Other characteristic peaks include C-H stretches in the 2900-3100 cm⁻¹ range and C=N and C=C stretching vibrations from the thiazole ring in the 1500-1600 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is the hallmark of a molecule containing a single bromine atom. The nominal mass would be observed at m/z 235 and 237.

Synthesis and Availability

This compound is commercially available from numerous chemical suppliers.[4][6][7] For laboratory-scale synthesis, established routes typically involve the modification of pre-formed thiazole rings. One common pathway is the Sandmeyer-type reaction starting from the readily available Ethyl 2-aminothiazole-4-carboxylate.[8][11] Another route may involve the direct bromination of a thiazole-2-carboxylate precursor or construction of the ring from acyclic precursors.[12]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups. The C4-bromo position is primed for metal-catalyzed cross-coupling, while the C2-ester is available for nucleophilic acyl substitution.

Caption: Synthetic pathways originating from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C4 position is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. This is the preferred method for installing aryl, heteroaryl, vinyl, and alkynyl substituents at this position, forming the core of many drug candidates.

The Suzuki reaction, which couples an organoboron species with an organic halide, is arguably one of the most robust and widely used C-C bond-forming reactions.[13][14][15] Its tolerance of a vast range of functional groups and the generally non-toxic nature of the boron reagents make it a favored strategy in pharmaceutical development.[14][16]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Degassing: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O, via syringe. The presence of water is often crucial for the transmetalation step.[13]

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted alkene.[17][18] This reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst.[19][20] The reaction typically proceeds with high trans selectivity.[18]

Protocol Outline: Heck Coupling

-

Setup: Combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%), and a hindered amine base (e.g., Et₃N, DIPEA, 1.5-2.0 eq) in a sealed tube.[17][21]

-

Solvent & Heating: Add a polar aprotic solvent like DMF or NMP and heat the mixture to 100-140 °C.

-

Work-up & Purification: Follow standard aqueous work-up and chromatographic purification procedures as described for the Suzuki coupling.

For the installation of an alkyne moiety, the Sonogashira coupling is the reaction of choice. It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts.[22][23][24] This reaction is invaluable for creating rigid molecular linkers and is often performed under mild, room-temperature conditions.[25]

Protocol Outline: Sonogashira Coupling

-

Setup: Under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent like THF or DMF.[26]

-

Reagent Addition: Add an amine base (e.g., Et₃N, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.[26]

-

Reaction: Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up & Purification: Dilute with an organic solvent, wash with aqueous NH₄Cl to remove copper salts, followed by a standard aqueous work-up and purification.[26]

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[27][28][29] While highly effective and tolerant of many functional groups, the toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.

Protocol Outline: Stille Coupling

-

Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent such as THF or Toluene.[27]

-

Reaction: Heat the reaction mixture (typically 80-110 °C) until completion.

-

Work-up & Purification: After cooling, the work-up may involve a quench with aqueous KF to precipitate tin fluorides, followed by standard extraction and chromatographic purification.

Transformations of the C2-Ethyl Ester

The ethyl ester group provides a secondary site for modification, typically after the C4 position has been functionalized.

The conversion of the ester to an amide is a cornerstone of medicinal chemistry, as the amide bond is a fundamental feature of peptides and many synthetic drugs.[30][31] This transformation is typically achieved by direct aminolysis or, more commonly, via a two-step hydrolysis-amidation sequence.

Caption: Two-step workflow for converting the ethyl ester to an amide.

Field-Proven Protocol: Two-Step Hydrolysis and Amidation

-

Hydrolysis: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water. Add an excess of a base like lithium hydroxide (LiOH, 2-4 eq) and stir at room temperature until saponification is complete (monitored by LC-MS). Acidify the mixture with dilute HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.

-

Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2-3 eq).[31] Stir for 10-15 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Perform a standard aqueous work-up and purify the final amide product by column chromatography or recrystallization.

Applications in Drug Discovery

The synthetic utility described above translates directly into high-value applications. This compound is a key starting material for compounds investigated for a range of therapeutic areas:

-

Anticancer Agents: Used in the synthesis of novel kinase inhibitors and other signaling pathway modulators where the thiazole core mimics a biological hinge-binding motif.[3]

-

Antiviral and Antimicrobial Agents: Serves as a scaffold for molecules designed to inhibit viral replication or bacterial growth.[2][3] The ability to rapidly generate libraries of analogues via cross-coupling is critical for structure-activity relationship (SAR) studies.[1]

-

Anti-inflammatory Drugs: As a precursor to compounds that modulate inflammatory pathways.[2]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[32] Handle in a well-ventilated area or a chemical fume hood.[9]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[32] The material is reported to be sensitive to air, moisture, and light, necessitating storage under an inert atmosphere.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. Its well-defined reactive sites—the C4-bromo group and the C2-ester—provide an orthogonal handle for building molecular complexity in a controlled and predictable manner. Its prominence in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and organic synthesists. By understanding its properties, reactivity, and handling requirements, researchers can effectively harness this versatile building block to accelerate the discovery and development of novel chemical entities with significant therapeutic and industrial potential.

References

- 1. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 454610010 [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR spectrum [chemicalbook.com]

- 11. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Stille Coupling [organic-chemistry.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. synarchive.com [synarchive.com]

- 30. hepatochem.com [hepatochem.com]

- 31. growingscience.com [growingscience.com]

- 32. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-bromo-1,3-thiazole-4-carboxylate: A Core Scaffold for Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-bromo-1,3-thiazole-4-carboxylate (CAS: 100367-77-9), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While the topic refers to "Ethyl 4-bromothiazole-2-carboxylate," this document will focus on the correct isomeric structure, Ethyl 2-bromo-1,3-thiazole-4-carboxylate, as consistently identified by the CAS number 100367-77-9 in authoritative chemical databases. We will delve into its core molecular and physicochemical properties, spectroscopic signature, validated synthesis protocols, and key chemical reactivities. The narrative emphasizes the causality behind experimental choices and the compound's strategic importance in constructing diverse molecular libraries for therapeutic screening, grounded in the established role of the thiazole moiety in numerous FDA-approved drugs.

Chapter 1: Core Molecular Profile

Nomenclature and Structural Identification

The precise identification of a chemical entity is paramount for reproducibility in research and development. Ethyl 2-bromo-1,3-thiazole-4-carboxylate is a substituted five-membered heterocycle containing both sulfur and nitrogen, a class of compounds known for its broad pharmacological significance.[1] The table below summarizes its key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 100367-77-9 | [2][3][4] |

| IUPAC Name | ethyl 2-bromo-1,3-thiazole-4-carboxylate | [2][5][6] |

| Molecular Formula | C₆H₆BrNO₂S | [2][3][5][7] |

| Synonyms | 2-Bromothiazole-4-carboxylic acid ethyl ester | [7][8] |

| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [2][5][6] |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)Br | [5][6] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a stable, solid material under standard laboratory conditions.

| Property | Value | Source(s) |

| Molecular Weight | 236.09 g/mol | [2][3][4][5] |

| Appearance | White to light orange/brown powder or crystal | [6][7][8][9] |

| Melting Point | 66 - 72 °C | [4][6][7] |

| Purity | Typically ≥95-96% | [8][9] |

| Storage Conditions | 2 - 8 °C, protected from light and moisture | [4][7] |

Molecular Structure and Electronic Features

The thiazole ring is an aromatic system whose electronic nature is significantly influenced by its substituents. The bromine atom at the C2 position and the ethyl carboxylate group at the C4 position are key functional handles that define its reactivity.

Caption: Molecular structure of Ethyl 2-bromo-1,3-thiazole-4-carboxylate.

The C2 position of the thiazole ring is electron-deficient, making the attached bromine a good leaving group for nucleophilic substitution and a reactive site for organometallic cross-coupling reactions.[10] The ester group at C4 is an electron-withdrawing group that further influences the ring's reactivity and can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.

Chapter 2: Spectroscopic Characterization

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. While reference spectra should always be consulted, the expected spectroscopic features of Ethyl 2-bromo-1,3-thiazole-4-carboxylate are predictable based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethyl group should present as a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. The lone proton on the thiazole ring (at C5) is expected to appear as a singlet in the aromatic region, typically downfield (δ > 8.0 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester (~160-165 ppm), the carbons of the thiazole ring (C2, C4, C5), and the two carbons of the ethyl group.

-

FT-IR: Characteristic vibrational bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and various C=C and C=N stretching frequencies from the aromatic thiazole ring.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of a single bromine atom, with the peaks having a nearly 1:1 intensity ratio. The exact mass would be approximately 234.93 Da.[2]

Chapter 3: Synthesis and Purification

The synthesis of this compound is well-established, with the most common and reliable route proceeding from its 2-amino precursor. This pathway leverages the classic Sandmeyer reaction, a trustworthy method for converting an aromatic amine into a halide.

Recommended Protocol: Synthesis via Diazotization

This protocol details the synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate from Ethyl 2-amino-1,3-thiazole-4-carboxylate.[11] The core of this procedure is the in-situ formation of a diazonium salt, which is then displaced by a bromide ion.

-

Causality of Choices: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures. The slow, dropwise addition of sodium nitrite is crucial to control the exothermic diazotization reaction and prevent side reactions.

Experimental Protocol:

-

Reagents & Equipment:

-

Ethyl 2-amino-1,3-thiazole-4-carboxylate[12]

-

Copper(II) Bromide (CuBr₂)

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48%)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

-

-

Procedure:

-

Step 1 (Diazonium Salt Formation): Suspend Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) and CuBr₂ (1.2 eq) in a mixture of 48% HBr and water in a round-bottom flask. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Step 2: Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Step 3 (Reaction): After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Step 4 (Workup): Slowly warm the mixture to room temperature and then quench by pouring it into a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate.

-

Step 5 (Purification): Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Step 6 (Final Purification): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white to off-white solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via diazotization.

Chapter 4: Chemical Reactivity and Applications in Drug Discovery

The title compound is not typically a final therapeutic agent but rather a versatile intermediate.[7] Its value lies in the orthogonal reactivity of its two functional groups, enabling the rapid generation of compound libraries for high-throughput screening. The thiazole nucleus itself is a "privileged scaffold" in medicinal chemistry, present in numerous drugs targeting a wide array of diseases.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling: The C2-bromo substituent is an ideal handle for reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings. This is the most powerful application for this building block, allowing for the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups at the 2-position.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the C2 position allows for the displacement of the bromide by various nucleophiles, such as amines, thiols, or alkoxides, to generate 2-substituted thiazole derivatives.

-

Ester Modification: The ethyl ester at the C4 position can be easily hydrolyzed under basic conditions (e.g., LiOH, NaOH) to the corresponding carboxylic acid. This acid is a critical intermediate for forming amide bonds via coupling with a diverse range of amines (using reagents like HATU or EDC), a common strategy for improving the pharmacokinetic properties of drug candidates.[13]

Logical Reactivity Map

Caption: Key synthetic transformations of the title compound.

Chapter 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety and to maintain the integrity of the compound.

-

Safety: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[4] It should be kept away from incompatible materials such as strong oxidizing agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-溴噻唑-4-甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 2-Bromothiazole-4-carboxylate | 100367-77-9 | TCI AMERICA [tcichemicals.com]

- 9. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethyl 4-bromothiazole-2-carboxylate: A Technical Guide for the Modern Researcher

The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives are integral to numerous FDA-approved drugs and a vast array of compounds under investigation for therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[1][4] Within this critical class of molecules, Ethyl 4-bromothiazole-2-carboxylate (CAS Number: 959755-96-5) emerges as a highly versatile and strategic building block for synthetic chemists.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate.

Core Molecular Profile

This compound is a bifunctional molecule featuring two key reactive sites: a bromine atom at the C4 position, ideal for cross-coupling reactions, and an ethyl ester at the C2 position, which can be readily modified. This dual functionality allows for sequential and controlled diversification, making it a valuable starting point for building molecular complexity.

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. This data provides the necessary foundation for its use in experimental settings, from reaction setup to purification and characterization.

| Property | Value | Source(s) |

| CAS Number | 959755-96-5 | [5][6][7] |

| Molecular Formula | C₆H₆BrNO₂S | [7][8] |

| Molecular Weight | 236.09 g/mol | [7][8] |

| Appearance | White to light yellow solid/powder | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (s, 1H), 4.42 (q, J = 7.12 Hz, 2H), 1.37 (t, J = 7.12 Hz, 3H) | [9] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 159.0, 158.9, 127.5, 123.7, 63.1, 14.2 | [9] |

Synthesis and Mechanism

A robust and reproducible synthesis is paramount for any building block. The preparation of this compound is efficiently achieved from 2,4-dibromothiazole through a Grignard-mediated carboxylation.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and provides a self-validating system for achieving the target compound.[9]

Objective: To synthesize this compound (10a) from 2,4-dibromothiazole.

Materials:

-

2,4-dibromothiazole (2.63 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10.0 mL)

-

Isopropylmagnesium chloride (iPrMgCl) (2.0 M in THF, 1.5 mL)

-

Ethyl cyanoformate (6.60 mmol)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography (Hexane/Ethyl Acetate = 10:1)

Procedure:

-

Reaction Setup: To a solution of 2,4-dibromothiazole (640 mg, 2.63 mmol) in anhydrous THF (10.0 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.

-

Grignard Formation: Add iPrMgCl (2.0 M in THF, 1.5 mL) dropwise to the cooled solution. Causality: The C2 position of the thiazole ring is more acidic and kinetically favored for halogen-metal exchange compared to the C4 position. Using a strong, non-nucleophilic Grignard reagent like iPrMgCl facilitates this regioselective exchange to form the C2-magnesium species.

-

Reaction Incubation: Stir the reaction mixture at 0 °C for 10 minutes. This allows for the complete formation of the thiazolyl Grignard reagent.

-

Carboxylation: Add ethyl cyanoformate (0.65 mL, 6.60 mmol) to the solution. Causality: Ethyl cyanoformate is an efficient electrophilic source for the carboxylate group. The Grignard reagent attacks the cyanoformate, leading to the formation of the desired ester.

-

Warming and Completion: Allow the resulting solution to warm to room temperature and stir for an additional 15 minutes to ensure the reaction goes to completion.

-

Quenching: Quench the reaction by carefully adding saturated NH₄Cl solution. Causality: This step neutralizes any remaining Grignard reagent and protonates intermediates, preventing undesired side reactions during extraction.

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with Ethyl Acetate and water. The organic layer contains the product. Wash the combined organic fractions with brine. Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent system to afford the title compound as a white solid (yield ~56%).[9]

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable reactivity, enabling its use as a scaffold for generating diverse molecular libraries. The two primary functional groups, the C4-bromo substituent and the C2-ethyl ester, offer orthogonal handles for chemical modification.

Caption: Key synthetic transformations of the title compound.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo group is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in drug discovery for exploring the Structure-Activity Relationship (SAR) by systematically varying substituents at this position.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.

-

Stille Coupling: Reaction with organostannanes provides an alternative for C-C bond formation.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, useful for extending conjugation or as a precursor for further transformations.

Experimental Insight: The choice of palladium catalyst, ligand, and base is crucial for optimizing these reactions. The electron-deficient nature of the thiazole ring generally makes it a good substrate for such transformations.

B. Ester Group Transformations

The C2-ethyl ester provides a gateway to other critical functional groups.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDCI).

-

Amidation: Direct amidation can sometimes be achieved by heating the ester with an amine, though the hydrolysis-coupling sequence is often more reliable.

-

Reduction: The ester can be reduced to the primary alcohol using reducing agents like lithium borohydride (LiBH₄).

This orthogonal reactivity allows for a modular approach to synthesis, where one part of the molecule can be elaborated while the other remains protected or inert, to be reacted in a subsequent step.

Safety and Handling

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet for the 4-bromo isomer is not as common as its 2-bromo counterpart, the general precautions for halogenated, sulfur-containing heterocycles apply.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][11] The compound may be sensitive to air, moisture, and light.[11][12]

-

First Aid:

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined synthesis, predictable bifunctional reactivity, and the inherent biological relevance of its core scaffold make it an indispensable building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[5] By understanding the principles governing its synthesis and reactivity, researchers can fully leverage its potential to construct novel molecules with tailored functions, accelerating the pace of discovery and development.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. lookchem.com [lookchem.com]

- 6. 959755-96-5|this compound|BLD Pharm [bldpharm.com]

- 7. This compound,(CAS# 959755-96-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. This compound | 959755-96-5 | Benchchem [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2-溴噻唑-4-甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Brominated Ethyl Thiazolecarboxylates for Advanced Research Applications

This technical guide provides a comprehensive analysis of the spectroscopic data for brominated ethyl thiazolecarboxylate isomers, compounds of significant interest in medicinal chemistry and materials science. It has been observed that while "ethyl 4-bromothiazole-2-carboxylate" is a molecule of interest, its spectroscopic data is not widely available in public-domain literature or databases. In contrast, its isomer, ethyl 2-bromothiazole-4-carboxylate , is well-documented and commercially available.

Therefore, this guide will focus on the detailed spectroscopic characterization of ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9) . Understanding the spectroscopic signature of this isomer provides a crucial reference point for researchers working with or aiming to synthesize related compounds, including the 4-bromo-2-carboxylate variant. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical properties of these heterocyclic building blocks.

Introduction: The Significance of Brominated Thiazoles

Thiazole rings are a cornerstone of many pharmacologically active molecules and functional materials. The introduction of a bromine atom and an ethyl carboxylate group creates a versatile scaffold, offering multiple points for further chemical modification. The bromine atom, in particular, is a key functional handle for cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the construction of more complex molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the synthetic possibilities. These features make brominated ethyl thiazolecarboxylates valuable intermediates in the synthesis of novel therapeutic agents and functional organic materials.

Molecular Structure and Isomerism

The precise placement of the bromine atom and the ethyl carboxylate group on the thiazole ring is critical as it defines the molecule's reactivity, stereochemistry, and, consequently, its spectroscopic properties. The two isomers of primary interest are:

-

This compound : The subject of the initial query.

-

Ethyl 2-bromothiazole-4-carboxylate : The commercially available and well-characterized isomer that is the focus of this guide.

The differing positions of the electron-withdrawing bromine atom and ester group significantly influence the electron density distribution within the thiazole ring, leading to distinct chemical shifts in NMR spectroscopy and unique vibrational modes in IR spectroscopy.

Caption: Isomeric relationship between this compound and ethyl 2-bromothiazole-4-carboxylate.

Spectroscopic Data for Ethyl 2-Bromothiazole-4-carboxylate

The following data has been compiled from commercially available sources and literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For ethyl 2-bromothiazole-4-carboxylate, the ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-Bromothiazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.52 | Singlet | 1H | Thiazole C5-H |

| 4.29 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.29 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-Bromothiazole-4-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C =O (Ester) |

| ~148 | Thiazole C 2-Br |

| ~145 | Thiazole C 4-COOEt |

| ~128 | Thiazole C 5-H |

| ~61 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures, as explicit experimental data was not found in the initial searches.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ethyl 2-bromothiazole-4-carboxylate is expected to show characteristic absorption bands for the ester and the aromatic thiazole ring.

Table 3: Key IR Absorption Bands for Ethyl 2-Bromothiazole-4-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretch (Ester) |

| ~1500-1600 | Medium | C=N and C=C stretch (Thiazole ring) |

| ~1200-1300 | Strong | C-O stretch (Ester) |

| ~700-800 | Medium | C-Br stretch |

Note: Data is based on typical ranges for these functional groups, as a full experimental spectrum was not available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 2-bromothiazole-4-carboxylate, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 4: Mass Spectrometry Data for Ethyl 2-Bromothiazole-4-carboxylate

| m/z Value | Interpretation |

| 235/237 | [M+H]⁺ (Molecular ion peak with bromine isotopes) |

The mass spectral analysis showed m/z 235.90 [M+1].

Caption: Predicted electron ionization mass fragmentation pathway for ethyl 2-bromothiazole-4-carboxylate.

Experimental Methodologies

The following are generalized protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of ethyl 2-bromothiazole-4-carboxylate in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the lock signal of the deuterated solvent.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy Protocol (FTIR-ATR)

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application : Place a small amount of the solid ethyl 2-bromothiazole-4-carboxylate powder onto the ATR crystal.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (Optional but Recommended) : Inject a small volume (1-5 µL) of the sample solution into a liquid chromatograph equipped with a C18 column to ensure sample purity before it enters the mass spectrometer.

-

Ionization : The sample is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions.

-

Mass Analysis : The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated. For this compound, analysis in positive ion mode is appropriate to observe the [M+H]⁺ ion.

Caption: General workflow for the synthesis and spectroscopic characterization of a small organic molecule.

Conclusion and Future Directions

This guide has provided a detailed overview of the spectroscopic properties of ethyl 2-bromothiazole-4-carboxylate, a key isomer in the brominated ethyl thiazolecarboxylate family. While experimental data for the 4-bromo-2-carboxylate isomer remains elusive in the public domain, the data and protocols presented here for the 2-bromo-4-carboxylate isomer serve as an essential, authoritative reference for researchers in the field. The distinct spectroscopic signatures of these isomers underscore the importance of careful characterization in synthetic and medicinal chemistry.

Future work should focus on the synthesis and full spectroscopic characterization of this compound to enable a direct comparative analysis with its 2-bromo isomer. Such studies will further enhance our understanding of structure-property relationships in this important class of heterocyclic compounds.

References

The Thiazole Ring: A Cornerstone of Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Versatile Heterocycle

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a testament to the profound impact of heterocyclic chemistry on scientific advancement. From its fundamental role in biological systems, such as in vitamin B1 (thiamine), to its prevalence in a vast array of pharmaceuticals and functional materials, the thiazole moiety has consistently proven to be a privileged scaffold in the hands of synthetic chemists.[1][2] Its unique electronic properties and versatile reactivity have fueled decades of research, leading to the development of robust synthetic methodologies and the discovery of novel compounds with significant therapeutic potential. This guide aims to provide a comprehensive overview of the thiazole ring in organic synthesis, from its fundamental reactivity to the intricacies of its synthesis and its ever-expanding applications.

Unveiling the Thiazole Core: Structure and Reactivity

The thiazole ring's distinct reactivity is a direct consequence of its electronic structure. As an aromatic system, it exhibits significant pi-electron delocalization, which imparts a notable degree of stability.[3] The presence of both a sulfur and a nitrogen atom within the ring, however, creates a unique electronic landscape that governs its behavior in chemical transformations.

The nitrogen atom at position 3 acts as a typical pyridine-like nitrogen, readily undergoing protonation.[4] The sulfur atom at position 1, being less electronegative than nitrogen, donates electron density to the ring. This interplay of heteroatoms results in a nuanced charge distribution:

-

C2 Position: This carbon is the most electron-deficient and, consequently, the most acidic proton in the thiazole ring. It is susceptible to deprotonation by strong bases, such as organolithium reagents, to form a nucleophilic species that can react with various electrophiles.[4] This reactivity is a cornerstone of many functionalization strategies.

-

C4 Position: This position is relatively neutral.[4]

-

C5 Position: This carbon is the most electron-rich and is the preferred site for electrophilic substitution reactions like halogenation and sulfonation.[4]

This inherent reactivity profile provides a roadmap for chemists to selectively modify the thiazole ring at its different positions, a crucial aspect in the design and synthesis of new molecules with desired properties.[5]

The Art of Thiazole Synthesis: Classical Methods and Modern Innovations

The construction of the thiazole ring has been a subject of intense investigation for over a century, leading to a rich collection of synthetic methodologies. These can be broadly categorized into classical, name-brand reactions and more contemporary, often catalytic, approaches.

The Pillars of Thiazole Synthesis: Hantzsch, Cook-Heilbron, and Gabriel

These three classical methods have been the workhorses for the synthesis of thiazole derivatives for decades and continue to be widely employed due to their reliability and broad substrate scope.

First reported by Arthur Hantzsch in 1887, this is arguably the most well-known and versatile method for thiazole synthesis.[6][7] It involves the condensation reaction between an α-haloketone and a thioamide.[8] The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[9][10]

Mechanism of the Hantzsch Thiazole Synthesis:

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [8]

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with water and allow the collected solid to air dry.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | 2-Amino-4-phenylthiazole | High | [8] |

This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[11][12] The reaction typically proceeds under mild conditions, often at room temperature.[11]

Mechanism of the Cook-Heilbron Thiazole Synthesis:

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4-bromothiazole-2-carboxylate for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ethyl 4-bromothiazole-2-carboxylate in Modern Drug Discovery

This compound is a vital heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its thiazole core is a prevalent scaffold in numerous biologically active compounds. In drug discovery, this molecule frequently serves as a key intermediate in the development of novel therapeutic agents, including kinase inhibitors for cancer therapy and compounds targeting metabolic disorders. The precise synthesis and characterization of derivatives of this compound are paramount to the efficacy and safety of the final drug product.

A thorough understanding of the physicochemical properties of this compound, especially its solubility, is a critical determinant of its utility in both synthetic chemistry and downstream pharmaceutical development. Solubility fundamentally influences reaction kinetics, purification strategies, and, most importantly, the bioavailability and formulability of a potential drug candidate. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and discusses the implications of this data for drug development.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for any solubility assessment. These parameters influence its behavior in various solvent systems and provide a basis for predicting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂S | [1][2][3][4][5] |

| Molecular Weight | 236.09 g/mol | [1][2][3][4][5] |

| Appearance | White to light yellow/orange or light brown powder/crystal | [1][6] |

| Melting Point | 67-71 °C | [2][3] |

| CAS Number | 100367-77-9 | [1][2][3] |

| SMILES | CCOC(=O)c1csc(Br)n1 | [2][3] |

| InChI Key | CNHISCQPKKGDPO-UHFFFAOYSA-N | [1][2][3] |

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester and thiazole ring) and non-polar (ethyl group and brominated ring) characteristics, suggesting it will exhibit a nuanced solubility profile across a range of solvents.

Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between kinetic and thermodynamic solubility.[7][8]

-

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[8][9][10] This is a high-throughput screening method often used in early discovery.[8][9][10]

-

Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms.[7][11] This is considered the "true" solubility and is the gold standard for lead optimization and formulation development.[11][12]

This guide focuses on the determination of thermodynamic solubility, as it provides the most accurate and reliable data for drug development decisions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the universally recognized gold-standard for determining the equilibrium solubility of a compound. Its simplicity and accuracy make it a cornerstone of pharmaceutical research.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

- Rationale: The addition of an excess of the solid compound ensures that the resulting solution is saturated, a prerequisite for determining the maximum equilibrium concentration.

- Procedure:

- Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of glass vials.

- Precisely add a known volume of the desired solvent to each vial. A range of solvents should be tested to build a comprehensive solubility profile. Recommended solvents include:

- Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4) to assess pH-dependent solubility.

- Organic Solvents: A selection of polar and non-polar solvents commonly used in pharmaceutical development, such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, and dichloromethane.[13]

- Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

- Rationale: Achieving a true thermodynamic equilibrium between the dissolved and undissolved compound is critical for accurate solubility measurement. This process can be slow and requires sufficient time and consistent agitation.

- Procedure:

- Place the sealed vials in a shaker incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

- Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium. It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached (i.e., the measured solubility does not change with longer incubation times).

3. Phase Separation:

- Rationale: Complete removal of all undissolved solid is crucial to prevent artificially inflated solubility measurements.

- Procedure:

- Remove the vials from the shaker and allow them to stand for a short period to allow for initial sedimentation.

- Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

- Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any fine, suspended particles.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

- Rationale: HPLC is a highly sensitive and specific method for accurately quantifying the concentration of the dissolved compound in the filtrate.

- Procedure:

- Preparation of a Calibration Curve:

- Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

- Inject each standard onto the HPLC system and record the peak area.

- Plot a calibration curve of peak area versus concentration.

- Sample Analysis:

- Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

- Inject the diluted sample onto the HPLC system and record the peak area.

- Calculation:

- Determine the concentration of the diluted sample from the calibration curve.

- Calculate the original solubility of this compound in the test solvent by multiplying the concentration by the dilution factor.

HPLC Method Development Workflow

Caption: A typical workflow for developing a robust HPLC method for quantification.

Interpreting Solubility Data: Implications for Drug Development

The solubility profile of this compound will directly impact several key aspects of its development as a potential therapeutic agent:

-

Lead Optimization: Poor solubility can be a major hurdle in drug development.[8] Early identification of solubility issues allows medicinal chemists to modify the structure of the compound to improve its physicochemical properties.

-

Formulation Development: The choice of excipients and the final dosage form (e.g., tablet, capsule, injectable) are heavily influenced by the drug's solubility.[8] For poorly soluble compounds, specialized formulation strategies such as amorphous solid dispersions or lipid-based formulations may be required.

-

In Vivo Behavior: The oral bioavailability of a drug is often limited by its solubility and dissolution rate in the gastrointestinal tract.[8] Understanding the pH-dependent solubility is particularly important for predicting absorption in the varying pH environments of the stomach and intestines.

Stability Considerations

In addition to solubility, the stability of this compound in the solid state and in solution is a critical parameter. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18]

-

Stress Testing: The compound should be subjected to stress conditions (e.g., elevated temperature, humidity, light, and a range of pH values) to identify potential degradation products and pathways.[16]

-

Formal Stability Studies: Long-term and accelerated stability studies on at least three primary batches are required to establish a re-test period for the drug substance.[14][16] The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][16]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is dependent on experimental determination, the principles and protocols outlined herein offer a robust methodology for researchers, scientists, and drug development professionals. A thorough characterization of solubility is not merely a data collection exercise; it is a fundamental component of risk mitigation and a critical driver of success in the complex journey from a chemical entity to a therapeutic product. By applying the rigorous scientific principles and methodologies described, researchers can make more informed decisions, optimize their development strategies, and ultimately increase the probability of bringing novel and effective medicines to patients.

References

- 1. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2-ブロモチアゾール-4-カルボン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. snscourseware.org [snscourseware.org]

- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

A Comprehensive Technical Guide to Ethyl 2-bromothiazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Ethyl 2-bromothiazole-4-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom at the C2 position and an ester functional group at the C4 position of the thiazole ring, renders it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, synthesis methodologies, and key applications, particularly in the development of novel therapeutic agents. By elucidating the causality behind experimental protocols and highlighting its synthetic utility, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Introduction and Nomenclature

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a cornerstone of drug design. Within the vast family of thiazole derivatives, halogenated variants serve as exceptionally useful intermediates.

This guide focuses on the compound commonly referred to as Ethyl 2-bromothiazole-4-carboxylate . It is crucial to establish the correct nomenclature from the outset. While the topic heading refers to "Ethyl 4-bromothiazole-2-carboxylate," the scientifically accepted and registered name for this chemical entity is ethyl 2-bromo-1,3-thiazole-4-carboxylate , as confirmed by the International Union of Pure and Applied Chemistry (IUPAC) and major chemical suppliers.[3][4][5][] This indicates the bromine atom is at position 2 and the ethyl carboxylate group is at position 4. This document will proceed using the correct nomenclature.

This compound's value lies in its dual functionality: the bromine atom is a prime site for functionalization via cross-coupling reactions, while the ester group can be readily modified, making it a cornerstone for combinatorial chemistry and structure-activity relationship (SAR) studies.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in a laboratory setting.

Identifiers and Structure

-

Synonyms: 2-Bromothiazole-4-carboxylic acid ethyl ester[7]

-

CAS Number: 100367-77-9[3]

-

Molecular Formula: C₆H₆BrNO₂S[8]

Physicochemical Data

The physical and chemical properties of Ethyl 2-bromothiazole-4-carboxylate are summarized in the table below. These characteristics are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | White to light orange or yellow powder/crystal. | [4][7][8] |

| Melting Point | 66 - 72 °C | [4][7] |

| Boiling Point | 154 °C at 13 mmHg | [10] |

| Flash Point | >110 °C (>230 °F) | |

| Purity | Typically ≥95% (GC) or ≥99% (HPLC) | [4][7] |

| Storage Temperature | 2 - 8 °C, under an inert atmosphere. | [7][11] |

| Sensitivity | Moisture and light sensitive. | [10][11] |

Spectroscopic Profile

While a comprehensive set of spectra is not available in the public domain, typical spectroscopic data for related structures confirm the key functional groups. For instance, the ¹H NMR spectrum would characteristically show a singlet for the thiazole proton (C5-H), a quartet for the ethyl group's methylene protons (-CH₂-), and a triplet for the ethyl group's methyl protons (-CH₃).[12] The ¹³C NMR would show distinct signals for the carbonyl carbon of the ester, the two carbons of the thiazole ring, and the carbons of the ethyl group.[12] Infrared (IR) spectroscopy would reveal a strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).

Synthesis and Manufacturing Protocols

The synthesis of Ethyl 2-bromothiazole-4-carboxylate can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prevalent methods are detailed below.

Method A: From Ethyl 2-aminothiazole-4-carboxylate via Sandmeyer-type Reaction

This is a classical and widely used approach that transforms a readily available amino-thiazole precursor into the desired bromo-thiazole. The core of this transformation is a diazotization of the amine followed by displacement with a bromide ion, often catalyzed by copper(I) bromide.

References

- 1. CAS # 100367-77-9, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid ethyl ester - chemBlink [chemblink.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-bromo-1,3-thiazole-4-carboxylate | C6H6BrNO2S | CID 353965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 2-Bromothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 9. ethyl 2-bromothiazole-4-carboxylate [stenutz.eu]

- 10. ETHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Using Ethyl 4-bromothiazole-2-carboxylate in Suzuki coupling reactions

Application Notes & Protocols

Topic: Strategic Implementation of Ethyl 4-bromothiazole-2-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Introduction: The Strategic Value of the 2,4-Disubstituted Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds, including antibiotics, anti-inflammatories, and kinase inhibitors. The 2,4-disubstituted thiazole, in particular, offers a versatile scaffold for probing structure-activity relationships in drug discovery. This compound serves as a highly valuable and versatile building block for the synthesis of these complex molecules. Its two distinct functional handles—an ester at the 2-position and a bromine atom at the 4-position—allow for sequential and regioselective functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis, a breakthrough recognized with the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[1][2]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound. We will dissect the reaction mechanism, provide a validated and detailed experimental protocol, and offer expert insights into reaction optimization and troubleshooting to empower researchers in their synthetic endeavors.

The Catalytic Cycle: Mechanistic Principles

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[3][4][5] The key steps are illustrated below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

-

Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-bromine bond of the thiazole. This is often the rate-determining step of the entire cycle.[5] For this compound, this step is generally favorable because electron-deficient aryl halides undergo oxidative addition more readily.[6]

-

Transmetalation: Before this can occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex (a boronate).[3][7] This boronate then transfers its organic group (R²) to the palladium center, displacing the bromide. The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to cause unwanted side reactions, such as hydrolysis of the ethyl ester on the substrate.

-

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the two organic fragments (R¹ and R²) are eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3]

Validated Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a clean, oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 250 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An oxygen-free environment is crucial to prevent both the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[8]

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%). Subsequently, add the degassed solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

-

Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (typically 80–100 °C). Allow the reaction to stir vigorously for the specified time (typically 4–16 hours).

-

Monitoring Progress: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze against the starting materials to confirm the consumption of the limiting reagent and the formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization, Scope, and Data

The success of a Suzuki coupling often hinges on the careful selection of four key parameters: catalyst, ligand, base, and solvent. For heteroaryl substrates, this choice is particularly important.